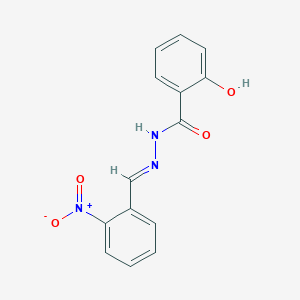
1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone
Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactivity
"1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" serves as a precursor in the synthesis of novel organic compounds. For instance, it has been utilized in the synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety. These compounds have shown potential cytotoxicity against liver and breast cancer, indicating their significance in the development of new anticancer agents (Hessien, Kadah, & Marzouk, 2009). Additionally, derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" have been explored for their role in chemoenzymatic synthesis processes, highlighting the versatility of this compound in facilitating complex chemical transformations (González-Martínez, Gotor, & Gotor-Fernández, 2019).
Catalysis and Material Science
Research has also delved into the use of sulfone derivatives for catalytic applications and the development of new materials. For example, sulfonated microporous organic-inorganic hybrids, potentially derived from similar precursor compounds, have been identified as strong Brønsted acids with applications in catalysis (Wang, Heising, & Clearfield, 2003). These materials demonstrate significant surface areas and pore dimensions, making them suitable for separations, ion exchange, and catalytic processes.
Antiviral and Antibacterial Applications
Derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" have been investigated for their potential as inhibitors of HIV-1 replication. Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives were synthesized and identified as inhibitors, showcasing the compound's utility in medicinal chemistry research focused on treating infectious diseases (Che et al., 2015).
Antifungal and Antibacterial Agents
The synthesis of 2,4,5-trisubstituted-1H-imidazoles starting from derivatives of "1-(4-bromophenyl)-2-(phenylsulfonyl)ethanone" has demonstrated antibacterial and antifungal properties. This underscores the compound's relevance in developing new antimicrobial agents (Sawant, Patil, & Baravkar, 2011).
properties
IUPAC Name |
2-(benzenesulfonyl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3S/c15-12-8-6-11(7-9-12)14(16)10-19(17,18)13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHMVCXCZLETGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5509690.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5509697.png)
![5-bromo-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B5509704.png)


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5509727.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5509729.png)
![N-[cyclopropyl(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5509736.png)


![(4aS*,7aR*)-1-(2-biphenylylmethyl)-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509774.png)
![N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-methylbenzohydrazide](/img/structure/B5509775.png)
![1-butyl-4-[2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5509785.png)
![(3aR*,9bR*)-2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5509793.png)